4-chloro-1,2,5-Thiadiazole-3-carboxylic acid
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Overview
Description
4-chloro-1,2,5-Thiadiazole-3-carboxylic acid is a heterocyclic compound containing sulfur, nitrogen, and chlorine atoms. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1,2,5-Thiadiazole-3-carboxylic acid typically involves the reaction of chlorinated ketones with tosylhydrazine, followed by cyclization with a sulfur reagent in a basic medium . This method yields disubstituted 1,2,3-thiadiazoles with moderate to good yields.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1,2,5-Thiadiazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: Halogen substitution reactions are common, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-1,2,5-Thiadiazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-chloro-1,2,5-Thiadiazole-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4-chloro-1,2,5-Thiadiazole-3-carboxylic acid can be compared with other thiadiazole derivatives:
1,2,3-Thiadiazole: Similar in structure but with different reactivity and applications.
1,2,4-Thiadiazole: Known for its use in pharmaceuticals and agrochemicals.
1,3,4-Thiadiazole: Exhibits a broad spectrum of biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-1,2,5-thiadiazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClN2O2S/c4-2-1(3(7)8)5-9-6-2/h(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGQIVGJYCVJSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSN=C1Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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